molecular formula C22H30O3 B097280 [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate CAS No. 18468-20-7

[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate

Cat. No. B097280
CAS RN: 18468-20-7
M. Wt: 342.5 g/mol
InChI Key: KXLSWMLVILOOLJ-PGRDOPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate is a synthetic compound that has gained significant attention in scientific research. It is a member of the class of steroids and is commonly known as TMA. TMA has been studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of TMA is not fully understood. However, studies have suggested that TMA may exert its effects by modulating the activity of certain enzymes and receptors. For example, TMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. TMA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Biochemical And Physiological Effects

TMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TMA can inhibit the proliferation of cancer cells and induce apoptosis. TMA has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, TMA has been shown to reduce inflammation and improve glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

TMA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. TMA is also relatively inexpensive compared to other compounds used in scientific research. However, TMA has some limitations. It is a synthetic compound, and its effects may not accurately reflect those of natural compounds. Additionally, TMA may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for TMA research. In medicine, TMA could be further investigated for its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, TMA could be studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, TMA could be investigated for its potential use as a polymer additive and as a surfactant. Additionally, the mechanism of action of TMA could be further elucidated to improve our understanding of its effects.

Synthesis Methods

The synthesis of TMA involves the reaction of 4,4-dimethylpent-2-ene with ethyl diazoacetate in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and acetylation, to obtain TMA. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

TMA has been studied extensively for its potential applications in various fields. In medicine, TMA has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that TMA can inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, TMA has been studied for its potential use as a plant growth regulator. Studies have shown that TMA can promote root growth and increase crop yield. In industry, TMA has been investigated for its potential use as a polymer additive. Studies have shown that TMA can improve the mechanical properties of polymers.

properties

CAS RN

18468-20-7

Product Name

[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate

InChI

InChI=1S/C22H30O3/c1-13(2)20-15-7-10-18-21(4,5)19(24)11-12-22(18,6)16(15)8-9-17(20)25-14(3)23/h8-9,13,18H,7,10-12H2,1-6H3/t18-,22+/m0/s1

InChI Key

KXLSWMLVILOOLJ-PGRDOPGGSA-N

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C

SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C

synonyms

Acetic acid 14-isopropyl-3-oxopodocarpa-8,11,13-trien-13-yl ester

Origin of Product

United States

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